2-(2,4-Difluorophenyl)thiazole-4-carboxamide
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Overview
Description
2-(2,4-Difluorophenyl)thiazole-4-carboxamide is a chemical compound with the molecular formula C10H6F2N2OS and a molecular weight of 240.23 g/mol . It is a member of the thiazole family, which is known for its diverse biological activities . This compound is characterized by the presence of a thiazole ring substituted with a 2,4-difluorophenyl group and a carboxamide group at the 4-position .
Preparation Methods
The synthesis of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide typically involves the reaction of 2,4-difluoroaniline with thioamide under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures . The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
2-(2,4-Difluorophenyl)thiazole-4-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
2-(2,4-Difluorophenyl)thiazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms . This inhibition can result in the death of the microorganisms or the prevention of their growth .
Comparison with Similar Compounds
2-(2,4-Difluorophenyl)thiazole-4-carboxamide can be compared with other thiazole derivatives, such as:
2-(2,3-Anhydrofuranosyl)thiazole-4-carboxamide: This compound has similar antimicrobial properties but differs in its structural features and specific biological activities.
2-Amino-4-(3,4-difluorophenyl)thiazole: This compound shares the difluorophenyl group but has an amino group instead of a carboxamide group, leading to different chemical reactivity and biological effects.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2OS/c11-5-1-2-6(7(12)3-5)10-14-8(4-16-10)9(13)15/h1-4H,(H2,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQYYXGZHSVWOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NC(=CS2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371805 |
Source
|
Record name | 2-(2,4-Difluorophenyl)thiazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-97-8 |
Source
|
Record name | 2-(2,4-Difluorophenyl)thiazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,4-Difluorophenyl)thiazole-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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